molecular formula C14H16N2O4 B5174619 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone

4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone

Cat. No. B5174619
M. Wt: 276.29 g/mol
InChI Key: HMPSVGQNNFWREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinone derivatives. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone is primarily based on its ability to inhibit the enzyme 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone are primarily related to its ability to increase the levels of dopamine in the brain. This can lead to improvements in motor function, mood, and cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which can further contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone in lab experiments include its high potency and selectivity for 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone, as well as its neuroprotective and antioxidant properties. However, limitations include the potential for toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone should focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Other future directions may include the development of more potent and selective 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone inhibitors based on the structure of 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone.

Synthesis Methods

The synthesis of 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone involves the reaction of 4-acetylcatechol and 1,3-benzodioxole-5-carboxaldehyde in the presence of piperazine and acetic anhydride. This process yields the desired product in high yield and purity.

Scientific Research Applications

The scientific research application of 4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2-piperazinone is primarily focused on its potential therapeutic effects in the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can prevent the degeneration of dopaminergic neurons in the brain. This makes it a promising candidate for the treatment of Parkinson's disease, which is characterized by the loss of dopaminergic neurons.

properties

IUPAC Name

4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10(17)15-4-5-16(14(18)8-15)7-11-2-3-12-13(6-11)20-9-19-12/h2-3,6H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPSVGQNNFWREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(=O)C1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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